ROCK2 Inhibitory Potency: 1.20 nM vs. Fasudil's 158 nM – A >130‑Fold Potency Advantage
In a fluorescence‑based caliper assay using FITC‑AHA‑AKRRRLSSLRA‑OH peptide substrate, the target compound inhibits ROCK2 with an IC50 of 1.20 nM [1]. By comparison, the clinically used isoquinoline ROCK inhibitor fasudil (HA‑1077) exhibits a ROCK2 IC50 of 158 nM under comparable enzymatic conditions . This represents an approximately 132‑fold improvement in ROCK2 inhibitory potency for the target compound relative to fasudil [1].
| Evidence Dimension | ROCK2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM |
| Comparator Or Baseline | Fasudil (HA-1077): IC50 = 158 nM |
| Quantified Difference | ~132-fold greater potency (1.20 nM vs. 158 nM) |
| Conditions | Caliper assay; FITC-AHA-AKRRRLSSLRA-OH peptide substrate; ATP-competitive format |
Why This Matters
The >100‑fold potency gain over the clinically benchmarked fasudil enables the use of substantially lower compound concentrations in cellular assays, reducing the risk of off‑target kinase engagement at typical working concentrations.
- [1] BindingDB. BDBM252001 (US9458110, 1). ROCK2 IC50 = 1.20 nM (caliper assay). View Source
